3-amino-N-(3-methylpyridin-2-yl)propanamide
Description
3-amino-N-(3-methylpyridin-2-yl)propanamide is a chemical compound with the molecular formula C9H13N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a pyridine ring, and a propanamide moiety, which contribute to its unique chemical properties .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-N-(3-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-7-3-2-6-11-9(7)12-8(13)4-5-10/h2-3,6H,4-5,10H2,1H3,(H,11,12,13) |
InChI Key |
VNYXIYZTGGHELM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-methylpyridin-2-yl)propanamide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. One common method involves the use of reagents such as thionyl chloride to activate the carboxylic acid, followed by the addition of the amine to form the desired amide .
Industrial Production Methods
Industrial production of 3-amino-N-(3-methylpyridin-2-yl)propanamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and pyridine ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-amino-N-(3-methylpyridin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-methylpyridin-2-yl)propanamide
- 3-amino-N-(4-methylpyridin-2-yl)propanamide
- 3-amino-N-(3-ethylpyridin-2-yl)propanamide
Uniqueness
3-amino-N-(3-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Biological Activity
3-amino-N-(3-methylpyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-amino-N-(3-methylpyridin-2-yl)propanamide is , with a molecular weight of approximately 150.18 g/mol. The presence of an amino group and a pyridine ring contributes to its biological activity.
Antimicrobial Activity
Research indicates that 3-amino-N-(3-methylpyridin-2-yl)propanamide exhibits notable antimicrobial properties. In studies assessing its efficacy against various pathogens, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | 0.21 μM |
| Candida albicans | 0.83 μM |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity assays using human cell lines (HaCat and BALB/c 3T3) revealed that while the compound is effective against pathogens, it also shows varying degrees of toxicity to normal cells. The IC50 values indicated that HaCat cells are more sensitive compared to BALB/c 3T3 cells, necessitating further investigation into its safety profile.
The mechanism by which 3-amino-N-(3-methylpyridin-2-yl)propanamide exerts its biological effects involves interactions with specific molecular targets. Molecular docking studies have shown that the compound binds effectively to bacterial enzymes such as MurD and DNA gyrase, inhibiting their functions:
- MurD : Essential for bacterial cell wall synthesis.
- DNA Gyrase : Critical for DNA replication.
These interactions are characterized by various bonding types, including hydrogen bonds and hydrophobic interactions, which enhance the compound's binding affinity and specificity.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of several derivatives of pyridine compounds, including 3-amino-N-(3-methylpyridin-2-yl)propanamide. The results highlighted its potent inhibitory effects against multiple bacterial strains, supporting its potential as an antimicrobial agent .
Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of this compound on human keratinocyte and fibroblast cell lines. The study concluded that while the compound exhibited antimicrobial properties, it also posed risks of cytotoxicity, especially at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
